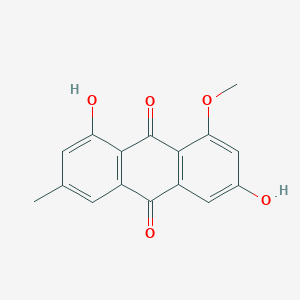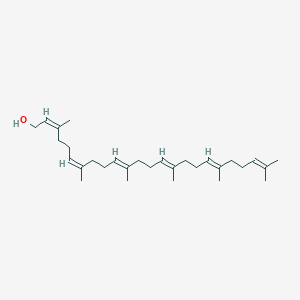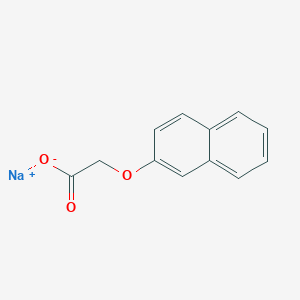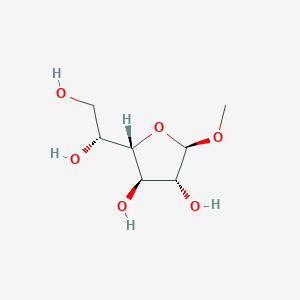
beta-D-Galactofuranoside, methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-Galactofuranoside, methyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of carbohydrate that is found in the cell walls of certain fungi and bacteria.
Mechanism Of Action
The mechanism of action of beta-D-Galactofuranoside, methyl is not fully understood. However, it is believed to work by disrupting the cell wall of microorganisms, leading to their death. It is also believed to work by inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Beta-D-Galactofuranoside, methyl has been found to have various biochemical and physiological effects. It has been found to have antimicrobial properties, which makes it effective against a wide range of microorganisms. It has also been found to have anti-tumor properties, which makes it effective against various types of cancer cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using beta-D-Galactofuranoside, methyl in lab experiments is its effectiveness against a wide range of microorganisms and cancer cells. However, one of the limitations of using beta-D-Galactofuranoside, methyl in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Future Directions
There are several future directions for the research on beta-D-Galactofuranoside, methyl. One of the future directions is the development of new drugs based on this compound. Another future direction is the investigation of its potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action of beta-D-Galactofuranoside, methyl and its potential toxicity.
Synthesis Methods
Beta-D-Galactofuranoside, methyl can be synthesized using various methods. One of the most commonly used methods involves the reaction of galactofuranose with methyl iodide in the presence of a base such as potassium carbonate. This reaction leads to the formation of beta-D-Galactofuranoside, methyl.
Scientific Research Applications
Beta-D-Galactofuranoside, methyl has been used in various scientific research applications. One of its most significant applications is in the development of new drugs. Beta-D-Galactofuranoside, methyl has been found to have antimicrobial properties, which makes it a potential candidate for the development of new antibiotics. It has also been found to have anti-tumor properties, which makes it a potential candidate for the development of new cancer drugs.
properties
CAS RN |
1824-93-7 |
|---|---|
Product Name |
beta-D-Galactofuranoside, methyl |
Molecular Formula |
C7H14O6 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6+,7-/m1/s1 |
InChI Key |
ZSQBOIUCEISYSW-BNWJMWRWSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Canonical SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
synonyms |
.beta.-D-Galactofuranoside, methyl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



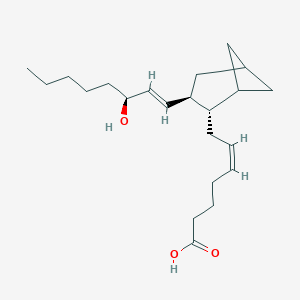
![[(3S,4Ar,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-yl] acetate](/img/structure/B161761.png)

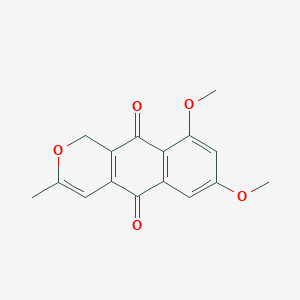
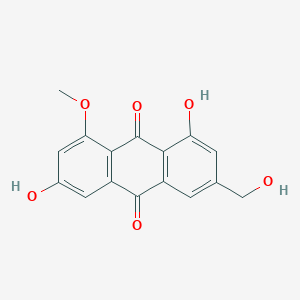

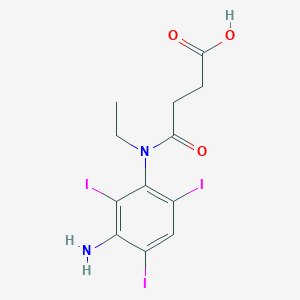
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B161772.png)
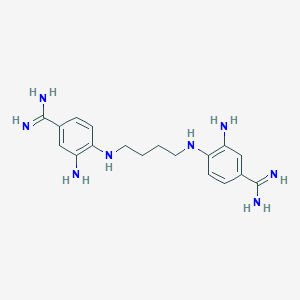
![Ethanol, 2-[[3,5-dimethyl-1-(2-methylpropyl)hexyl]oxy]-](/img/structure/B161783.png)

